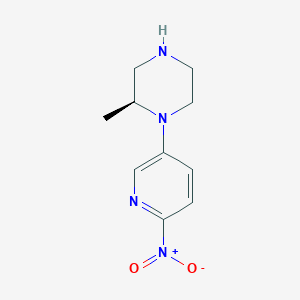
(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine is a chemical compound with the molecular formula C10H14N4O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is characterized by the presence of a nitro group attached to the pyridine ring, which is further connected to a piperazine ring substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine typically involves a nucleophilic substitution reaction. One common method starts with 5-bromo-2-nitropyridine and piperazine as the initial raw materials. The reaction is carried out in a mixed solvent of an alcohol organic solvent and water, with an acid catalyst to facilitate the nucleophilic substitution. The resulting product is then reacted with Boc anhydride in the presence of an organic solvent and water to obtain high-purity 1-(6-nitropyridin-3-yl)piperazine .
Industrial Production Methods
For industrial production, the process involves the catalytic hydrogenation and refining decoloration of the intermediate product to obtain high-purity and light-colored 4-(6-aminopyridine-3-yl)piperazine-1-carboxylic acid tert-butyl ester. This method is advantageous due to its simplicity, low environmental impact, high yield, low cost, and good product quality .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation methods.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is 4-(6-aminopyridine-3-yl)piperazine.
Substitution: Various substituted derivatives of piperazine can be formed depending on the nucleophile used
Scientific Research Applications
(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity. For instance, in antitubercular applications, the compound interacts with the bacterial cell wall, disrupting its integrity and leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
4-(6-Nitropyridin-3-yl)piperazine: Similar structure but lacks the methyl group.
1-(6-Nitropyridin-3-yl)piperazine: Similar structure but lacks the methyl group.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A more complex derivative with additional functional groups.
Uniqueness
(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine is unique due to the presence of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C10H14N4O2 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2S)-2-methyl-1-(6-nitropyridin-3-yl)piperazine |
InChI |
InChI=1S/C10H14N4O2/c1-8-6-11-4-5-13(8)9-2-3-10(12-7-9)14(15)16/h2-3,7-8,11H,4-6H2,1H3/t8-/m0/s1 |
InChI Key |
IOARQPWDRKCMEL-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1CNCCN1C2=CN=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1CNCCN1C2=CN=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


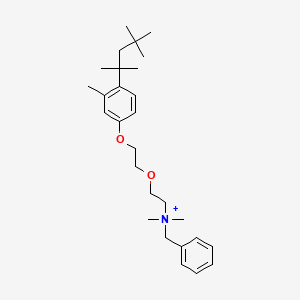
![4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline](/img/structure/B12819535.png)

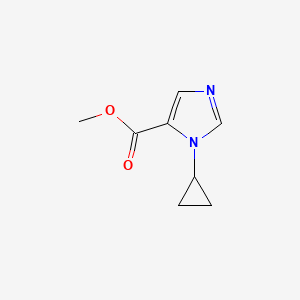
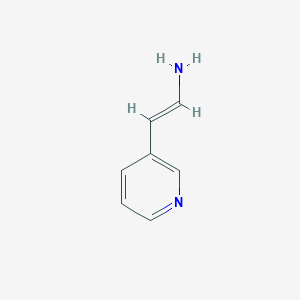
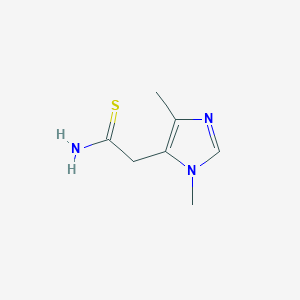
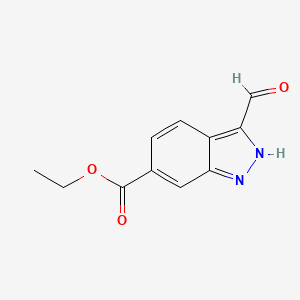
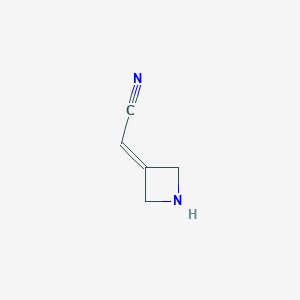
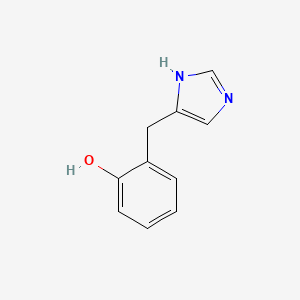
![4-Chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine](/img/structure/B12819578.png)
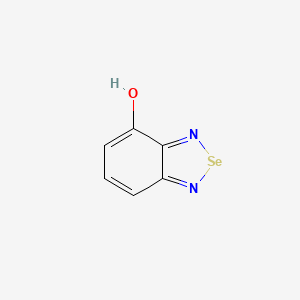
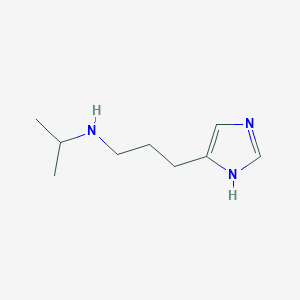
![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12819599.png)
![4-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B12819615.png)
